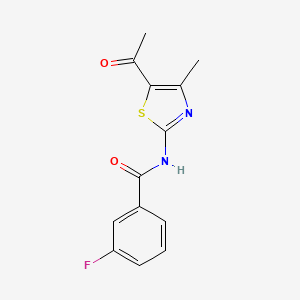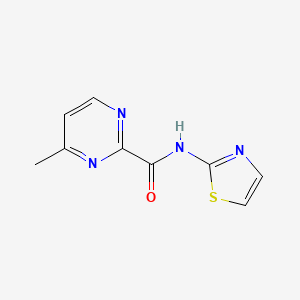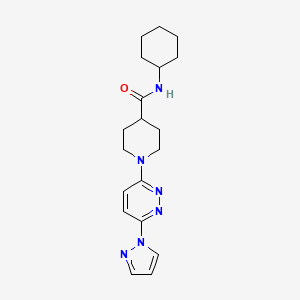![molecular formula C24H23N5OS B2360295 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685109-44-8](/img/structure/B2360295.png)
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C24H23N5OS and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A chemical closely related to the specified compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been synthesized and structurally analyzed. It has shown moderate anticancer activity, and its structure was confirmed through various methods including X-ray diffraction (Lu Jiu-fu et al., 2015).
Potential in Imaging and Antagonist Properties
Another similar compound, [N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine (R121920), a highly selective CRF1 antagonist, has been developed as a potential PET ligand for imaging. This showcases the compound's utility in medical imaging and drug development (J. Kumar et al., 2003).
Pharmaceutical Interest
Compounds like pyrazolo[1,5-a]pyrimidines have attracted pharmaceutical interest due to properties like antitrypanosomal activity. This indicates the potential for developing these compounds into drugs targeting specific diseases (Nadia A. Abdelriheem et al., 2017).
Antifungal Effects
Some derivatives of the pyrimidin-2-amine group, to which the specified compound is related, have been synthesized and shown to have antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (N. N. Jafar et al., 2017).
Anticancer Activity
Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their antitumor activity, showing significant inhibitory activity against specific cancer cell lines, indicating potential applications in cancer treatment (Khaled R. A. Abdellatif et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid biosynthesis, respectively.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. This could result in changes to the cellular processes these enzymes are involved in .
Biochemical Pathways
The compound may affect the biochemical pathways associated with its target enzymes. For instance, inhibition of DHFR would disrupt the folate pathway, which is essential for DNA synthesis. Similarly, inhibition of enoyl-ACP reductase would affect the fatty acid biosynthesis pathway . The downstream effects of these disruptions would depend on the specific cellular context.
Pharmacokinetics
The compound’s structure suggests that it may have good solubility in organic solvents , which could potentially enhance its absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the cells in which these targets are expressed. For example, if the compound inhibits DHFR, it could lead to a decrease in DNA synthesis, affecting cell growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to interact with its targets . Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through mechanisms such as competitive inhibition or allosteric modulation.
Propiedades
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-14-5-6-15(2)28(14)20-11-12-31-23(20)19-13-21-26-16(3)22(24(25)29(21)27-19)17-7-9-18(30-4)10-8-17/h5-13H,25H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFKVGDUSVJUOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=C(C(=C4N)C5=CC=C(C=C5)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Pyridinylmethyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2360212.png)


![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-4-pyrrol-1-ylbenzamide](/img/structure/B2360217.png)

![Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2360220.png)
![3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2360221.png)

![5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360225.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2360231.png)
![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B2360232.png)
